molecular formula C5H8N2S B13844123 4-methyl-2-(methylthio)-1H-imidazole CAS No. 14395-85-8

4-methyl-2-(methylthio)-1H-imidazole

Cat. No.: B13844123
CAS No.: 14395-85-8
M. Wt: 128.20 g/mol
InChI Key: NZSDDQGIZSFYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-methylsulfanyl-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-methylsulfanyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of 5-methyl-2-methylsulfanyl-1H-imidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as proto-demetallation, tautomerization, and dehydrative cyclization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-methyl-2-methylsulfanyl-1H-imidazole can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.

    Substitution: The compound can participate in substitution reactions, where the methyl or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: 5-methyl-2-methylsulfanyl-1H-imidazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents .

Medicine: The compound has shown promise in medicinal chemistry for the development of antifungal, antibacterial, and anticancer agents. Its structural features enable it to bind to specific biological targets, leading to potential therapeutic effects .

Industry: In the industrial sector, 5-methyl-2-methylsulfanyl-1H-imidazole is used in the production of materials with specific properties, such as conductivity and stability. It is also employed in the development of catalysts for various chemical reactions .

Mechanism of Action

The mechanism of action of 5-methyl-2-methylsulfanyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

  • 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde
  • 2-(methylsulfanyl)-5-(thiophen-2-ylmethyl)-1H-imidazol-4-ol

Comparison: Compared to similar compounds, 5-methyl-2-methylsulfanyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

14395-85-8

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

5-methyl-2-methylsulfanyl-1H-imidazole

InChI

InChI=1S/C5H8N2S/c1-4-3-6-5(7-4)8-2/h3H,1-2H3,(H,6,7)

InChI Key

NZSDDQGIZSFYFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.